N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex organic compound with the molecular formula and a molecular weight of approximately 393.47 g/mol. This compound belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group. It is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide typically involves a multistep process. A common method includes:
The molecular structure of N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide can be described using its InChI and SMILES representations:
InChI=1S/C20H19N5O2S/c1-13-5-2-3-7-17(13)25-18(15-11-28-12-16(15)24-25)23-20(27)19(26)22-10-14-6-4-8-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
This structure indicates a complex arrangement of aromatic and heterocyclic rings that contribute to its chemical properties and biological activity.
The compound undergoes various chemical reactions typical for oxalamides and heterocycles. Notable reactions include:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or solubility.
The physical and chemical properties of N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 393.47 g/mol |
Solubility | Soluble in organic solvents (specific data not available) |
Melting Point | Not specified |
Density | Not specified |
These properties suggest that the compound is likely to be soluble in organic solvents but may require further characterization for precise physical data.
N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide has several potential applications in scientific research:
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8